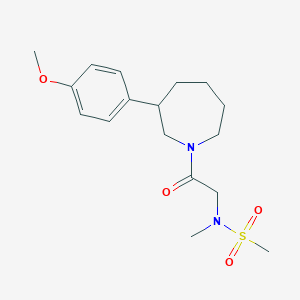![molecular formula C19H15N3O2S2 B2974910 3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole CAS No. 690961-65-0](/img/structure/B2974910.png)
3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole” is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . Its molecular formula is C22H26N2O4S and its molecular weight is 414.5 g/mol.
Synthesis Analysis
The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The substitution of iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH 3 -1″ and CH 3 -3″) .Molecular Structure Analysis
The structure of the sulfonamide derivatives was determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of triazolo and thiadiazole derivatives have been a subject of interest due to their potential biological activities. For instance, a series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles was synthesized, demonstrating moderate to good antiproliferative potency against various cancerous cell lines, including human breast cancer, human osteosarcoma, and human myeloid leukemia (Chowrasia et al., 2017). Another study focused on the synthesis and biological evaluation of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives as potential anti-tumor agents, showing inhibitory effects on a wide range of cancer cell lines (Ibrahim, 2009).
Biological Activities
Triazolo and thiadiazole derivatives have been investigated for their potential in treating various diseases. Research on sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, revealed compounds with potent toxic effects, indicating their usefulness in agricultural applications (Soliman et al., 2020). Furthermore, the synthesis and antimicrobial evaluation of triazolo[3,4-b][1,3,4]thiadiazoles bearing pyrazole highlighted the potential of these compounds as potent antimicrobial agents against various bacterial and fungal strains (Reddy et al., 2010).
Antimicrobial and Antifungal Activities
Compounds incorporating the triazolo[3,4-b][1,3]thiazole motif have shown significant antimicrobial and antifungal activities. A study reported the facile synthesis and characterization of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, demonstrating promising antimicrobial activities when compared with the standard drug Chloramphenicol (Idrees et al., 2019). Another research focused on the design, synthesis, and antibacterial activity of thiadiazines and 1,2,4-triazole-3-thiones bearing the pyrazole moiety, showing good antibacterial activity against several pathogenic strains (Nayak & Poojary, 2020).
Safety and Hazards
作用機序
Target of Action
The primary target of this compound is cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine, which can have various effects on the body.
Mode of Action
The compound interacts with its targets (cholinesterase enzymes) by inhibiting their activity This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the nervous system
Biochemical Pathways
The affected pathway is the cholinergic system, specifically the breakdown of acetylcholine by cholinesterase enzymes. By inhibiting these enzymes, the compound affects the concentration of acetylcholine in the nervous system . The downstream effects of this can vary, but they often involve changes in nerve signal transmission. This can have potential therapeutic effects, such as in the treatment of Alzheimer’s disease .
Pharmacokinetics
It is known that similar compounds are absorbed from the gastrointestinal tract and metabolized in the liver
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in the concentration of acetylcholine in the nervous system. By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in this neurotransmitter . This can affect nerve signal transmission and has potential therapeutic effects.
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-2-4-14(5-3-1)15-12-26-19-21-20-18(22(15)19)25-11-13-6-7-16-17(10-13)24-9-8-23-16/h1-7,10,12H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZDFDJHVMDPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

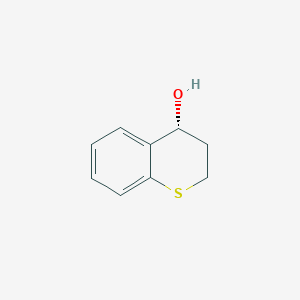

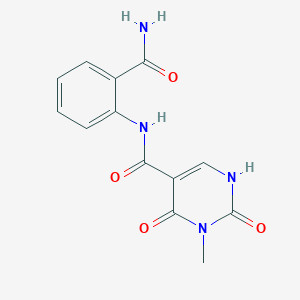
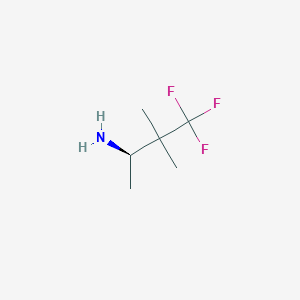
![5-bromo-2-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2974834.png)

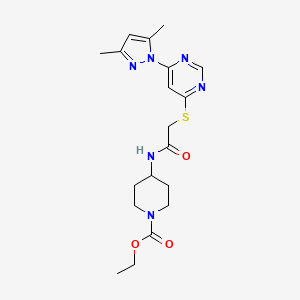
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2974838.png)
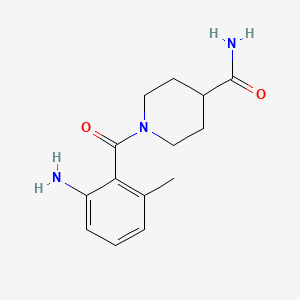

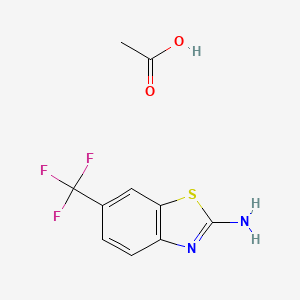
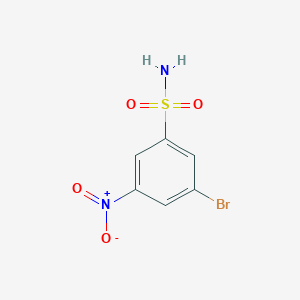
![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2974849.png)
